molecular formula C11H8ClNO2S B1321626 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 188679-10-9

5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No. B1321626
M. Wt: 253.71 g/mol
InChI Key: GARFJVHVCNYMPA-UHFFFAOYSA-N
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Description

The compound of interest, 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, is a thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group suggests potential for increased molecular interactions due to the electronegative chlorine atom.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various reagents and conditions to introduce different functional groups. For example, the synthesis of a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, was achieved through a 1,3-dipolar cycloaddition reaction using the click chemistry approach . Similarly, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole involved different reagents and conditions, followed by characterization with spectroscopic techniques and X-ray crystal structure analysis .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was determined to crystallize in the monoclinic class with specific cell parameters . The molecular geometry, including bond lengths and angles, can also be calculated using density functional theory (DFT) methods, as demonstrated in the study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including ring transformations and interconversion. For example, the rearrangement of 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazole into a different compound was elucidated through spectroscopic and X-ray crystal structure analysis . Additionally, reactions with methyl 3-hydroxythiophene-2-carboxylate led to the formation of ethers of thiotetronic and α-halogenothiotetronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be characterized by various spectroscopic techniques, such as FT-IR, NMR, and HRMS. The electronic properties, including the frontier molecular orbitals and molecular electrostatic potential maps, can be obtained using optimized structures from DFT calculations . The acid dissociation constants and antimicrobial activity of these compounds can also be determined, providing insights into their potential applications .

Scientific Research Applications

Synthesis of Novel Compounds

5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is involved in the synthesis of various novel compounds. For instance, new heterocyclic derivatives like thieno[3,2-b]quinolines and thieno[3,2-d][1,3]thiazoles have been synthesized starting from similar thiazole carboxylic acids (Datoussaid et al., 2012).

Antimicrobial Studies

Compounds derived from thiazole carboxylic acids, including 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, have been synthesized and evaluated for their antibacterial properties. These include various 2-amino-5-aryl- 1,3-thiazole-4-carboxylic acid derivatives, indicating the potential of these compounds in antimicrobial applications (Al Dulaimy et al., 2017).

Corrosion Inhibition

Thiazole-4-carboxylates, closely related to the subject compound, have been studied for their corrosion inhibiting properties. They have shown effectiveness in protecting mild steel against corrosion in acidic environments, indicating their potential application in industrial corrosion prevention (El aoufir et al., 2020).

Synthetic Pathways and Intermediate Compounds

Thiazole carboxylic acids, including derivatives similar to 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, have been used as intermediates in the synthesis of various bioactive compounds. This includes the creation of structures that are integral to the development of new pharmaceuticals and materials (Yuanbiao et al., 2016).

Antiviral Activity

Compounds derived from 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid have been synthesized and tested for their antiviral activities. This suggests the relevance of this compound in the field of antiviral drug development (Chen et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research on “5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid” would depend on its potential applications. Thiazoles and their derivatives are areas of active research due to their presence in many biologically active compounds .

properties

IUPAC Name

5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c1-6-13-9(11(14)15)10(16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARFJVHVCNYMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

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